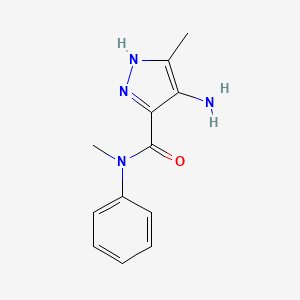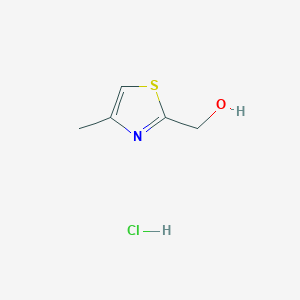
(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride
Overview
Description
“(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 13750-64-6 . It has a molecular weight of 165.64 and its IUPAC name is (4-methylthiazol-2-yl)methanol hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NOS.ClH/c1-4-3-8-5(2-7)6-4;/h3,7H,2H2,1H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
“(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride” is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents. For instance, studies have shown that thiazole derivatives exhibit significant in vitro antibacterial activity against strains like Escherichia coli and Staphylococcus albus, as well as antifungal activity against fungi such as Candida albicans .
Anticancer Properties
Thiazoles also play a crucial role in anticancer research. They are part of the structural framework of several anticancer drugs like tiazofurin. Modifications of thiazole-based compounds have been shown to generate new molecules with potent antitumor activities .
Antioxidant Effects
The antioxidant properties of thiazole compounds are significant in the field of medicinal chemistry. Some synthesized thiazole derivatives have demonstrated potent antioxidant activity, which is valuable in combating oxidative stress-related diseases .
Anti-Inflammatory and Analgesic Applications
Thiazole derivatives have been reported to possess anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new anti-inflammatory and pain-relief medications .
Antiviral and Antiretroviral Activities
Given the structural importance of thiazoles in antiretroviral drugs like ritonavir, the compound could be explored for its potential applications in treating viral infections, including HIV/AIDS .
Neuroprotective Effects
The neuroprotective effects of thiazole derivatives make them an area of interest for the treatment of neurodegenerative diseases. Their role in the synthesis of neurotransmitters could be pivotal in managing conditions like Alzheimer’s disease .
Antihypertensive and Cardiovascular Research
Thiazole compounds have been identified with antihypertensive activities, suggesting their use in cardiovascular research, particularly in the development of treatments for high blood pressure .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives can be used to develop new agrochemicals due to their biocidal properties. This includes the potential creation of new fungicides and pesticides .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets such as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that thiazole derivatives can behave unpredictably in different physiological environments .
properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4-3-8-5(2-7)6-4;/h3,7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINRNPFHWCVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride | |
CAS RN |
13750-64-6 | |
| Record name | 2-Thiazolemethanol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13750-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
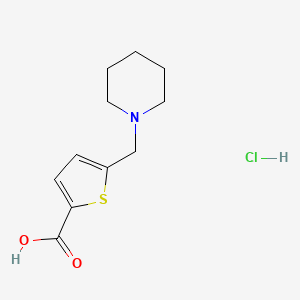

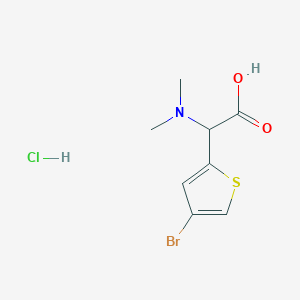
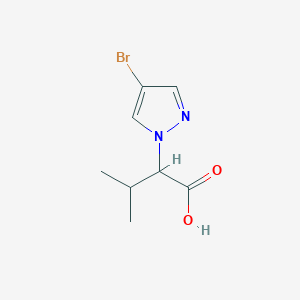
![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
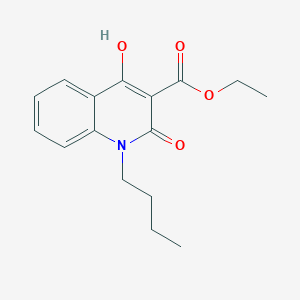
![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

